

FIIN-2 off-target kinase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: **FIIN-2**

Cat. No.: S548001

Get Quote

FIIN-2 Kinase Profiling Data

Kinase Target	Inhibition Type	IC50 / Binding Affinity	Key Findings & Experimental Context
FGFR1	Primary (on-target)	IC50: 3.09 nM [1]	Irreversible, covalent pan-FGFR inhibitor [2].
FGFR2	Primary (on-target)	IC50: 4.3 nM [1]	Irreversible, covalent pan-FGFR inhibitor [2].
FGFR3	Primary (on-target)	IC50: 27 nM [1]	Irreversible, covalent pan-FGFR inhibitor [2].
FGFR4	Primary (on-target)	IC50: 45.3 nM [1]	Irreversible, covalent pan-FGFR inhibitor [2].
AMPK α 1	Novel Off-target	Covalent binding at Cys185 [2] [3]	Identified via chemoproteomic profiling in HCC cells; binding induces autophagy [2] [3].
EGFR, SRC	Known Off-target	Not fully quantified [2]	Mentioned as moderately potent targets in previous literature [2].

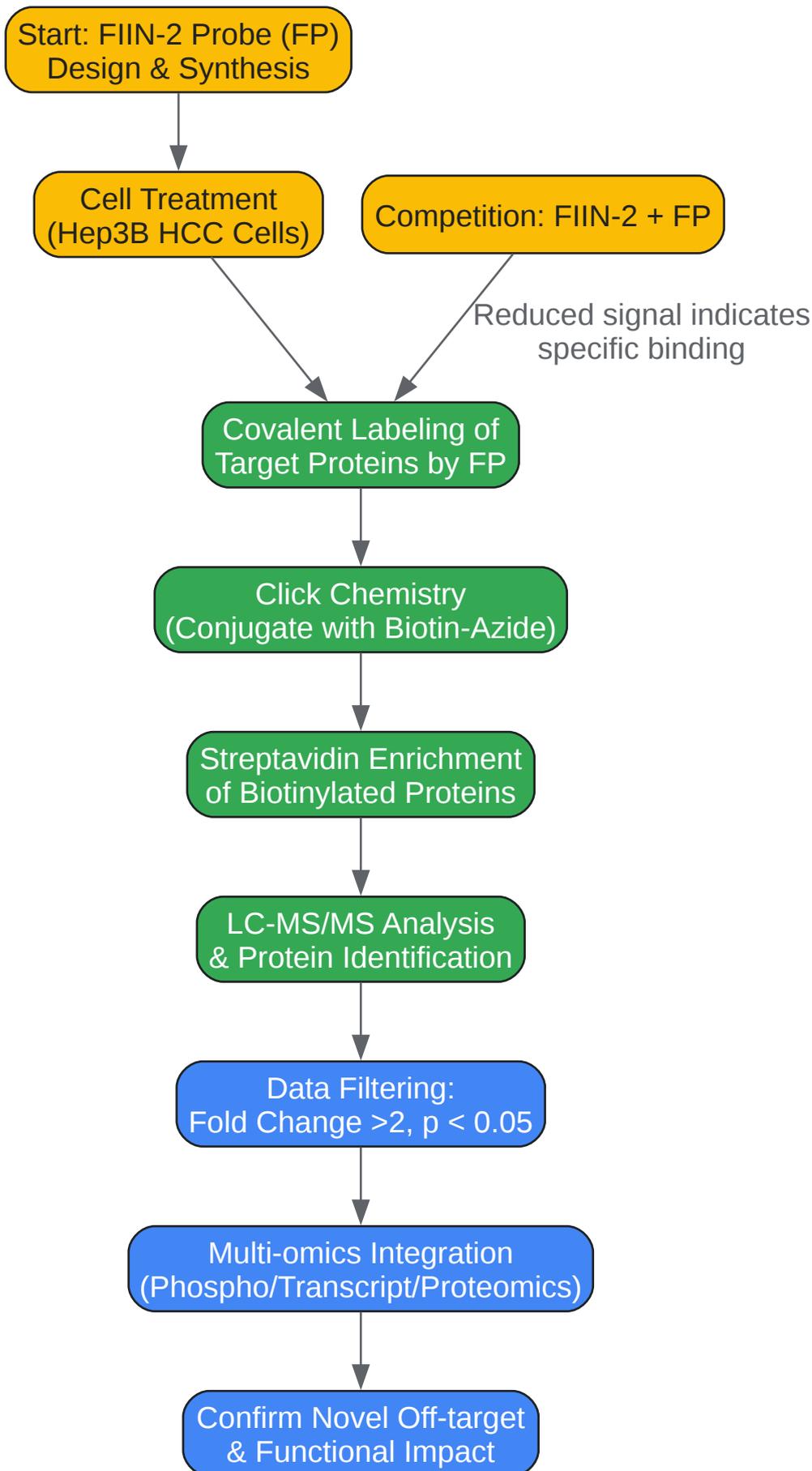
Experimental Protocol for Off-Target Identification

The discovery of AMPK α 1 as an off-target was achieved through an **integrative multi-omics approach** [2].

Here is a detailed breakdown of the key methodology:

- **Probe Design and Synthesis:** A functional chemical probe (**FP**) was synthesized by adding a terminal alkyne group to the **FIIN-2** molecule. This alkyne tag does not significantly alter **FIIN-2**'s biological activity but allows for subsequent visualization and pull-down of bound proteins [2].
- **Cell Culture and Treatment:** The study was conducted in Hepatocellular Carcinoma (HCC) cell lines, particularly **Hep3B** cells. Cells were treated with either the **FIIN-2** probe (FP), DMSO (as a vehicle control), or pre-treated with **FIIN-2** itself for competition experiments [2].
- **Chemoproteomic Profiling (Target Identification):**
 - **Labeling:** Live cells were treated with the **FIIN-2** probe, which covalently labels its target proteins.
 - **Click Chemistry:** The alkyne-tagged probe was conjugated to biotin-azide using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as "click chemistry."
 - **Enrichment and Identification:** Biotinylated proteins were captured using streptavidin beads, digested into peptides, and analyzed by **liquid chromatography-tandem mass spectrometry (LC-MS/MS)**.
 - **Data Analysis:** Potential targets were filtered by requiring a fold change >2 and a statistical p-value of less than 0.05 when comparing the FP group to both the DMSO and competition (**FIIN-2+FP**) groups. This process identified 422 potential protein targets in Hep3B cells [2].
- **Validation with Multi-Omics Integration:** The chemoproteomic findings were integrated with **phosphoproteomic, transcriptomic, and proteomic** datasets. This comprehensive analysis helped confirm AMPK α 1 as a relevant off-target and elucidated the downstream functional consequence—the induction of autophagy [2].

This workflow for systematic off-target identification is illustrated below:



[Click to download full resolution via product page](#)

Troubleshooting Guide & FAQs

Based on the molecular mechanisms revealed by the research, here are some anticipated issues and their solutions.

Q1: My experiments with FIIN-2 show unexpected induction of autophagy in my cancer cell models. Is this a known effect? A1: Yes. Recent research has identified that **FIIN-2** covalently binds to and activates **AMPK α 1**, a key regulator of cellular energy and a known inducer of autophagy [2] [3]. This is an off-target effect, separate from its intended action on FGFR signaling. You can confirm this in your system by monitoring AMPK activation markers.

Q2: How can I determine if my observed phenotypic effects are due to FGFR inhibition or off-target binding? A2:

- **Run a Competition Assay:** Pre-treat your cells with a high concentration of pure **FIIN-2** before adding the **FIIN-2** probe (if available). A reduction in the downstream phenotype suggests it is target-specific.
- **Use a Selective FGFR4 Inhibitor:** If working in an FGFR4-driven model (e.g., HCC), compare the effects of **FIIN-2** with a more selective FGFR4 inhibitor (e.g., BLU554, FGF401) [2]. Divergent results will highlight **FIIN-2**-specific off-target effects.
- **Monitor Multiple Pathways:** Do not rely solely on FGFR pathway markers (p-FRS2, p-ERK, p-AKT). Also, monitor **AMPK phosphorylation** and **autophagy markers** (e.g., LC3-I/II conversion) to deconvolve the mechanisms [2].

Q3: The selectivity profile suggests FIIN-2 could have significant cellular toxicity. How can I manage this? A3: The identification of 422 potential protein targets underscores this risk [2].

- **Dose-Response is Critical:** Carefully titrate **FIIN-2** to use the lowest effective concentration. The multi-omics data suggests that off-target binding increases with concentration.
- **Employ a Negative Control Compound:** If possible, use a structurally similar but non-covalent FGFR inhibitor to distinguish between on-target toxicity and off-target, covalent-binding-related toxicity.

[Need Custom Synthesis?](#)

Email: info@smolecule.com or [Request Quote Online](#).

References

1. - FIIN | FGFR | TargetMol 2 [targetmol.com]
2. Integrative Multi-Omics Approaches Reveal Selectivity ... [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/31111111/)]
3. Integrative Multi-Omics Approaches Reveal Selectivity Profiles and... [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/31111111/)]

To cite this document: Smolecule. [FIIN-2 off-target kinase inhibition]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548001#fiin-2-off-target-kinase-inhibition>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com